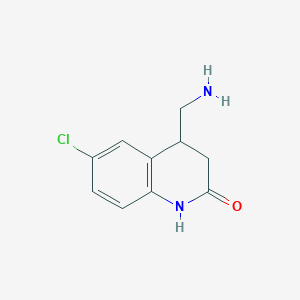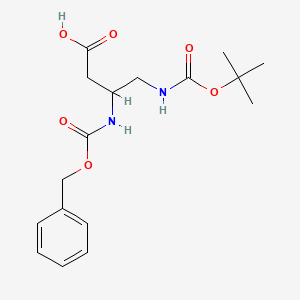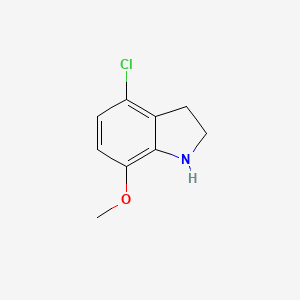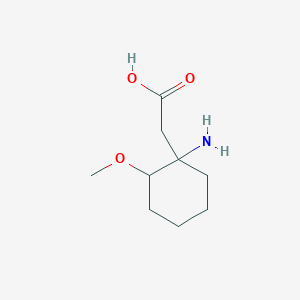
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of carbamate and contains both amino and hydroxy functional groups, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-hydroxypropylamine and cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production methods may also involve the use of advanced purification techniques such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and modulating biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-amino-2-hydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)-N-cyclopropylcarbamate
- tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate
Uniqueness
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate is unique due to its combination of amino, hydroxy, and cyclopropyl groups. This unique structure imparts specific reactivity and properties, making it valuable in various applications. The presence of the cyclopropyl group enhances its stability and resistance to metabolic degradation, which is advantageous in medicinal chemistry.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(8-4-5-8)7-9(14)6-12/h8-9,14H,4-7,12H2,1-3H3 |
InChI Key |
PTIIZLYJXDRJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(CN)O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13313754.png)


![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)



![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)


![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine](/img/structure/B13313823.png)
